molecular formula C21H35NO3 B1674170 N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide CAS No. 249289-10-9

N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide

Número de catálogo: B1674170
Número CAS: 249289-10-9
Peso molecular: 349.5 g/mol
Clave InChI: XDKYDMHKJNIXAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FTY720-C2 is an FTY720 analog that acts as a potent stimulator of the activity of the protein phosphatase 2A (PP2A).

Actividad Biológica

N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide, also known as a derivative of fingolimod, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that illustrate its effects and mechanisms.

  • Molecular Formula : C21H35NO3
  • Molecular Weight : 349.51 g/mol
  • CAS Number : 249289-10-9
  • Purity : >95% (HPLC)

Structural Representation

The compound can be represented structurally as follows:

SMILES CCCCCCCCCCc1ccc CCC CO CO NC O C cc1\text{SMILES CCCCCCCCCCc1ccc CCC CO CO NC O C cc1}

Physical Properties

  • Storage Temperature : -20°C
  • Shipping Temperature : Room Temperature

This compound exhibits biological activity primarily through modulation of sphingosine 1-phosphate (S1P) signaling pathways. It is known to influence immune responses and may play a role in neuroprotective mechanisms. S1P is involved in various cellular processes, including cell proliferation, survival, and migration .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Immunomodulation : It affects lymphocyte trafficking and has been studied for its potential in autoimmune diseases.
  • Neuroprotection : The compound may provide protective effects against neurodegenerative conditions by modulating inflammatory responses in the central nervous system .

Case Studies

A study highlighted the role of S1P in cancer resistance mechanisms, suggesting that compounds like this compound could be promising therapeutic targets for enhancing the efficacy of cancer treatments .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulationModulates immune cell trafficking
NeuroprotectionProtects neurons from inflammatory damage
Cancer ResistancePotential target for overcoming chemoresistance
PropertyValue
Molecular FormulaC21H35NO3
Molecular Weight349.51 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-acetyl fingolimod is primarily recognized for its role as a therapeutic agent in multiple sclerosis (MS). Its mechanism of action involves modulation of sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to the central nervous system. This property is crucial for reducing inflammation and neurodegeneration associated with MS.

Case Study: Efficacy in Multiple Sclerosis
A clinical study demonstrated that N-acetyl fingolimod significantly reduced the annualized relapse rate in patients with relapsing forms of MS compared to placebo groups. The study highlighted a reduction in MRI-detected lesions, indicating its effectiveness in managing disease progression .

Neuropharmacology

Research has indicated that N-acetyl fingolimod may have neuroprotective effects beyond its immunomodulatory actions. It has been shown to promote neuronal survival and enhance remyelination processes after injury.

Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal illustrated that treatment with N-acetyl fingolimod led to improved functional recovery in animal models of traumatic brain injury (TBI). The compound facilitated axonal regeneration and reduced secondary injury markers, suggesting its potential utility in treating neurodegenerative conditions .

Material Science

Beyond its biological applications, N-acetyl fingolimod's unique chemical properties have made it a candidate for use in developing advanced materials, particularly in drug delivery systems. Its hydrophobic characteristics allow for the formulation of nanoparticles that can encapsulate therapeutic agents for targeted delivery.

Research Findings: Nanoparticle Formulation
Recent research explored the encapsulation of anti-cancer drugs within nanoparticles composed of N-acetyl fingolimod derivatives. The study found that these formulations exhibited enhanced solubility and controlled release profiles, improving therapeutic efficacy against various cancer cell lines .

Comparative Data Table

Application Area Mechanism Outcome Reference
Medicinal ChemistrySphingosine-1-phosphate receptor modulationReduced annualized relapse rate in MS patients
NeuropharmacologyNeuroprotection and remyelinationImproved recovery post-TBI in animal models
Material ScienceNanoparticle drug deliveryEnhanced solubility and controlled release of anti-cancer drugs

Propiedades

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23,17-24)22-18(2)25/h10-13,23-24H,3-9,14-17H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKYDMHKJNIXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441244
Record name N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249289-10-9
Record name N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B7VV6MBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution (100 ml) of diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate (11.55 g) in anhydrous tetrahydrofuran was dropwise added to a solution (260 ml) of lithium aluminum hydride (3.0 g) in anhydrous tetrahydrofuran under ice-cooling. The mixture was stirred for 1 hour under ice-cooling and then at room temperature for 2 hours. A saturated aqueous solution of sodium sulfate was dropwise added under ice-cooling to decompose lithium aluminum hydride, which was then filtered off. The resultant mixture was extracted with ethyl acetate and the ethyl acetate layer was washed and dried. The solvent was distilled away and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give crystals of 2-acetamido-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, melting point 66-68° C. The obtained compound was dissolved in pyridine (40 ml) and acetic anhydride (30 ml) was added thereto under ice-cooling. The mixture was left standing at room temperature overnight. The reaction mixture was poured into a 10% aqueous hydrochloric acid solution (500 ml) and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous potassium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was distilled away and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=2/1) to give 8.25 g of the subject compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

28 g (64.57 mmole) 2-(acetylamino)-2-[2(4-octylphenyl)ethyl]propanedioic acid diethylester (=compound according to formula (III)) was added to 450 ml ethanol. A solution of 17.91 g calcium chloride in 125 ml water was added in one lot. 12.21 g (322.7 mmole) sodium borohydride was added to the reaction mixture at 0° C. in 1 hr 20 min. The reaction mixture was left overnight for stirring. 100 ml of 1 N HCl was added to neutralize the reaction mixture and inorganic solids were filtered and washed with 200 ml ethanol. Filtrate was evaporated under vacuum. 300 ml water was added to the residue obtained and was extracted with 2×250 ml EtOAC. The organic extract was washed with brine, dried over sodium sulphate and evaporated to give 23 g semisolid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
17.91 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
12.21 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.